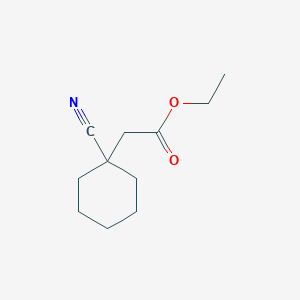

Ethyl 2-(1-cyanocyclohexyl)acetate

Description

Structure

3D Structure

Properties

CAS No. |

133481-10-4 |

|---|---|

Molecular Formula |

C11H17NO2 |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

ethyl 2-(1-cyanocyclohexyl)acetate |

InChI |

InChI=1S/C11H17NO2/c1-2-14-10(13)8-11(9-12)6-4-3-5-7-11/h2-8H2,1H3 |

InChI Key |

MRYZGCDTKUSBFA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC1(CCCCC1)C#N |

Canonical SMILES |

CCOC(=O)CC1(CCCCC1)C#N |

Other CAS No. |

133481-10-4 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

ethyl 2-(1-cyanocyclohexyl)acetate |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 1 Cyanocyclohexyl Acetate

Esterification Approaches for Compound Synthesis

Esterification is a pivotal step in the synthesis, typically involving the reaction of the precursor, (1-cyanocyclohexyl)acetic acid, with ethanol (B145695). smolecule.comnih.gov The selection of the esterification method can be influenced by factors such as reaction conditions, yield, and substrate sensitivity.

The Fischer-Speier esterification is a classic and widely employed method for synthesizing esters. masterorganicchemistry.com This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

In the context of Ethyl 2-(1-cyanocyclohexyl)acetate synthesis, (1-cyanocyclohexyl)acetic acid is reacted with an excess of ethanol. Common acid catalysts for this process include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol (ethanol) is typically used, or water is removed as it is formed. masterorganicchemistry.com

Typical Reaction Conditions for Fischer Esterification

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | (1-Cyanocyclohexyl)acetic acid, Ethanol | Carboxylic acid and alcohol |

| Catalyst | H₂SO₄, HCl, or TsOH | To protonate the carbonyl oxygen and increase electrophilicity |

| Temperature | Reflux | To increase reaction rate |

| Reaction Time | Several hours | To allow the reaction to reach equilibrium |

While Fischer esterification is common, alternative methods can offer milder conditions or be more suitable for sensitive substrates.

Carbodiimide-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (DCC), often used with a catalyst such as 4-dimethylaminopyridine (DMAP), facilitate ester formation at room temperature. organic-chemistry.org This method, known as the Steglich esterification, is effective for sterically hindered acids and alcohols and minimizes the formation of side products. organic-chemistry.org

Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting (1-cyanocyclohexyl)acetyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine, to yield the final ester. This is a highly effective, though multi-step, approach. nih.gov

Other Coupling Reagents: A variety of other coupling reagents can be employed, including carbonyldiimidazole (CDI) and various phosphonium-based reagents like (benzotriazol-1-yloxy)-tris(dimethylamino)phosphonium hexafluorophosphate (BOP). mdpi.com These reagents activate the carboxylic acid to facilitate nucleophilic attack by the alcohol. mdpi.com

Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Fischer Esterification | Carboxylic acid, Alcohol, Strong Acid | Heat | Simple, inexpensive reagents |

| Steglich Esterification | Carboxylic acid, Alcohol, DCC, DMAP | Room Temperature | Mild conditions, high yields |

| Acid Chloride Route | Carboxylic acid, SOCl₂, Alcohol, Base | Varies | High reactivity, good for hindered substrates |

| Other Coupling Agents | Carboxylic acid, Alcohol, Coupling Agent | Mild | Broad substrate scope, high efficiency |

Cyanation Strategies for Cyclohexane-Derived Precursors

The introduction of the cyano (-CN) group is a critical step in forming the core structure. This is typically achieved through nucleophilic substitution reactions using cyanide salts. snnu.edu.cnacs.org

Nucleophilic cyanation involves the reaction of a suitable electrophilic precursor with a cyanide source. A common strategy starts from cyclohexanone (B45756). The Strecker synthesis, or a variation thereof, can be employed.

A plausible pathway involves the reaction of cyclohexanone with an alkali metal cyanide (e.g., sodium cyanide or potassium cyanide) and an ammonium (B1175870) salt to form an aminonitrile. This intermediate can then be further manipulated. Alternatively, a precursor such as an α-halocyclohexaneacetate can undergo nucleophilic substitution with a cyanide salt. For instance, ethyl 2-bromo-cyclohexaneacetate could react with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to yield the desired product. acs.org The cyanide ion (⁻CN) is a potent nucleophile that readily displaces leaving groups like halides. masterorganicchemistry.com

Given the high toxicity of reagents like hydrogen cyanide (HCN) and alkali metal cyanides, significant efforts are made to use safer alternatives or implement stringent safety protocols. masterorganicchemistry.comyoutube.com

Safer Cyanide Sources: Zinc cyanide (Zn(CN)₂) is a less toxic alternative that can be used for the cyanation of alkyl halides. organic-chemistry.org Trimethylsilyl cyanide (TMSCN) is another reagent that offers advantages in certain reactions, such as the cyanation of tertiary alkyl trifluoroacetates. nih.gov

Engineering Controls: When using highly toxic cyanide reagents, strict engineering controls are imperative. This includes working in a well-ventilated fume hood, using gas detectors for HCN, and having multistage scrubbers to neutralize any released HCN gas. youtube.com

Multi-Step Synthetic Sequences to this compound

The synthesis of this compound is inherently a multi-step process, combining the formation of the carbon skeleton with the introduction of the necessary functional groups. vapourtec.comnih.govmnstate.edu A logical synthetic sequence often starts with a readily available precursor like cyclohexanone.

One potential multi-step pathway is as follows:

Formation of Cyclohexylidene Acetonitrile (B52724): A Knoevenagel condensation between cyclohexanone and malononitrile, followed by decarboxylation, or a reaction with a Wittig-type reagent like diethyl cyanomethylphosphonate can form an unsaturated nitrile.

Reduction: The double bond in the resulting cyclohexylidene acetonitrile can be selectively reduced via catalytic hydrogenation (e.g., using H₂ over a palladium catalyst). This step yields cyclohexylacetonitrile.

Alpha-Halogenation: The carbon alpha to the nitrile group can be halogenated, for instance, using N-bromosuccinimide (NBS) under radical initiation, to produce 1-bromo-1-cyanocyclohexane.

Chain Elongation: The 1-bromo-1-cyanocyclohexane can then be reacted with the enolate of ethyl acetate (B1210297) in a nucleophilic substitution reaction to form the carbon skeleton of the target molecule.

Final Esterification (Alternative Route): An alternative route involves synthesizing the (1-cyanocyclohexyl)acetic acid precursor first. This can be achieved by reacting cyclohexanone with sodium cyanide and ammonium chloride to form 1-aminocyclohexanecarbonitrile (a Strecker synthesis intermediate). This can then be hydrolyzed and further modified to create (1-cyanocyclohexyl)acetic acid, which is subsequently esterified as described in section 2.1. orgsyn.org

Pathways from Cyclohexanone Derivatives

A primary and well-established route to this compound involves the Knoevenagel condensation of cyclohexanone with ethyl cyanoacetate (B8463686). This reaction forms a carbon-carbon bond between the alpha-carbon of the ethyl cyanoacetate and the carbonyl carbon of the cyclohexanone. The initial condensation product is typically an unsaturated cyano ester, ethyl cyanocyclohexylideneacetate, which can then undergo further reactions to yield the target saturated compound.

The condensation is generally base-catalyzed, with common bases including sodium ethoxide or piperidine. The reaction proceeds by the deprotonation of the acidic methylene (B1212753) group of ethyl cyanoacetate, forming a carbanion that then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. Subsequent dehydration leads to the formation of the unsaturated product. While the condensation primarily yields ethyl α-cyano-Δ¹-cyclohexeneacetate, it has been noted that the product mixture may also contain small quantities of the isomeric ethyl cyanocyclohexylideneacetate 20.210.105.

One of the main synthetic routes to gabapentin (B195806) utilizes cyclohexanone and methyl cyanoacetate as raw materials to form a dicyano-lactam through condensation, which is then further processed bldpharm.com. This highlights the industrial relevance of the initial condensation reaction. The reaction of cyclohexanone with ethyl 2-cyanoacetate in the presence of a strong base like sodium ethoxide is a known method to produce the corresponding product nih.gov.

Table 1: Knoevenagel Condensation of Cyclohexanone and Ethyl Cyanoacetate

| Reactants | Catalyst/Base | Key Transformation | Product | Reference |

|---|---|---|---|---|

| Cyclohexanone, Ethyl Cyanoacetate | Sodium Ethoxide or Piperidine | Base-catalyzed condensation and dehydration | Ethyl α-cyano-Δ¹-cyclohexeneacetate and Ethyl cyanocyclohexylideneacetate | 20.210.105 |

| Cyclohexanone, Ethyl 2-cyanoacetate | Sodium Ethoxide | Base-catalyzed condensation | Corresponding condensation product | nih.gov |

Transformations Involving Gabapentin Intermediates and Analogues

This compound is a significant intermediate in several synthetic pathways to gabapentin. One documented process involves the conversion of 1-cyanocyclohexaneacetonitrile to this compound. This transformation is a selective conversion step in an improved synthesis of 2-azaspiro[4.5]decane-3-one (gabalactam), another crucial gabapentin intermediate. The subsequent step in this pathway is the hydrogenation of this compound to yield gabalactam arkat-usa.org.

The chemo-enzymatic synthesis of gabapentin also highlights the importance of related intermediates. In these routes, 1-cyanocyclohexaneacetonitrile is converted to 1-cyanocyclohexaneacetic acid, which is then hydrogenated to form gabapentin lactam and subsequently gabapentin itself. While this pathway does not directly produce the ethyl ester, it underscores the close relationship and interconversion possibilities between these key gabapentin precursors.

Table 2: Transformations of Gabapentin Intermediates Leading to or from this compound

| Starting Material | Transformation | Product | Significance | Reference |

|---|---|---|---|---|

| 1-Cyanocyclohexaneacetonitrile | Selective conversion | This compound | Intermediate for Gabalactam synthesis | arkat-usa.org |

| This compound | Alkali hydrolysis followed by hydrogenation | Gabapentin | Direct precursor to Gabapentin | arkat-usa.org |

One-Pot Synthesis Innovations and Efficiency Studies

The development of multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that contains portions of all the reactants, is another avenue for improving synthetic efficiency. A multicomponent approach to this compound or its precursors could offer significant advantages over traditional linear syntheses. These strategies are increasingly being explored in the pharmaceutical industry to accelerate drug discovery and development by enabling the rapid synthesis of complex molecules.

Catalytic Systems in this compound Synthesis Research

The choice of catalyst is crucial in the synthesis of this compound, particularly in the key Knoevenagel condensation step. Various catalytic systems have been investigated to improve reaction rates, yields, and selectivity.

For the Knoevenagel condensation of cyclohexanone with active methylene compounds like ethyl cyanoacetate, the diazabicyclo[5.4.0]undec-7-ene (DBU)/water complex has been shown to be a highly efficient catalytic system. This system allows the reaction to proceed smoothly at room temperature, even with ketones which are typically less reactive in this type of condensation.

Another area of research has focused on the development of solid base catalysts. For example, aminopropylated fly ash has been synthesized and utilized as a solid base catalyst for the Knoevenagel condensation of cyclohexanone and ethyl cyanoacetate. The mechanistic pathway involves the activation of the reactants on the surface of the catalyst . The use of such heterogeneous catalysts simplifies product purification and allows for catalyst recycling, contributing to a more environmentally friendly process.

Triphenylphosphine has also been reported as an efficient catalyst for the Knoevenagel condensation of aldehydes with ethyl cyanoacetate under mild, solvent-free conditions. While this has been demonstrated with aldehydes, the principles could be extended to less reactive ketones like cyclohexanone, potentially with modifications to the reaction conditions.

Phase-transfer catalysis (PTC) is another relevant catalytic methodology, particularly for reactions involving immiscible phases. In the context of synthesizing esters, PTC has been employed to facilitate the reaction between a nucleophile in an aqueous or solid phase and an electrophile in an organic phase. For instance, the synthesis of various esters has been promoted by phase-transfer catalysts under ultrasonic irradiation, which can enhance reaction rates. Although not specifically detailed for this compound, this technique is widely used for C-alkylation reactions of compounds with acidic methylene groups, such as ethyl cyanoacetate, making it a potentially applicable and efficient method for its synthesis.

Table 3: Catalytic Systems for Reactions Relevant to the Synthesis of this compound

| Catalyst | Reaction Type | Substrates | Advantages | Reference |

|---|---|---|---|---|

| Diazabicyclo[5.4.0]undec-7-ene (DBU)/Water Complex | Knoevenagel Condensation | Cyclohexanone and active methylene compounds | High efficiency at room temperature | oiccpress.com |

| Aminopropylated Fly Ash | Knoevenagel Condensation | Cyclohexanone and ethyl cyanoacetate | Solid, recyclable catalyst | |

| Triphenylphosphine | Knoevenagel Condensation | Aldehydes and ethyl cyanoacetate | Mild, solvent-free conditions | arkat-usa.org |

| Phase-Transfer Catalysts (e.g., Quaternary Ammonium Salts) | Alkylation/Esterification | General application for nucleophiles and electrophiles in different phases | Facilitates reaction between immiscible reactants | xjenza.org |

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of Ethyl 2 1 Cyanocyclohexyl Acetate

Mechanistic Investigations of Ester Hydrolysis and Transesterification

The ester group in Ethyl 2-(1-cyanocyclohexyl)acetate is a primary site for nucleophilic acyl substitution reactions, namely hydrolysis and transesterification.

Ester Hydrolysis: The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield 2-(1-cyanocyclohexyl)acetic acid. e-journals.in This conversion is a key step in the synthesis of Gabapentin (B195806), where this compound serves as an intermediate. e-journals.in

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and an excess of water, the reaction proceeds via a series of equilibrium steps. youtube.comchemguide.co.uk The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. chemguide.co.uklibretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. chemguide.co.uklibretexts.org Following proton transfers, an ethanol (B145695) molecule is eliminated, and subsequent deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final carboxylic acid product. youtube.comchemguide.co.uk

Base-Promoted Hydrolysis (Saponification) : Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. chemistrysteps.com This forms a tetrahedral alkoxide intermediate. The subsequent elimination of the ethoxide ion (a poorer leaving group than hydroxide) is the rate-determining step, which results in the formation of the carboxylic acid. In the basic medium, the acidic proton of the carboxylic acid is rapidly removed by a base, forming a carboxylate salt. chemistrysteps.com This final deprotonation step is essentially irreversible and drives the reaction to completion.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reaction with another alcohol, typically under acidic or basic catalysis. masterorganicchemistry.com

Acid-Catalyzed Transesterification : The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule replacing water as the nucleophile. masterorganicchemistry.com To ensure a high yield of the new ester, the alcohol reactant is often used as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification : An alkoxide, corresponding to the alcohol desired in the new ester, is used as the nucleophile. masterorganicchemistry.com The reaction proceeds through a nucleophilic addition-elimination mechanism to exchange the alkoxy group. masterorganicchemistry.com

| Reaction | Catalyst/Reagents | Product | Mechanism Type |

| Hydrolysis | Dilute H₂SO₄ or HCl, H₂O | 2-(1-cyanocyclohexyl)acetic acid | Acid-Catalyzed Nucleophilic Acyl Substitution |

| Hydrolysis | NaOH or KOH, H₂O then H₃O⁺ | 2-(1-cyanocyclohexyl)acetic acid | Base-Promoted Nucleophilic Acyl Substitution (Saponification) |

| Transesterification | R'OH, H⁺ (e.g., H₂SO₄) | 2-(1-cyanocyclohexyl)acetate with -OR' group | Acid-Catalyzed Nucleophilic Acyl Substitution |

| Transesterification | R'O⁻ (e.g., NaOR'), R'OH | 2-(1-cyanocyclohexyl)acetate with -OR' group | Base-Catalyzed Nucleophilic Acyl Substitution |

Reaction Pathways Involving the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to a variety of transformations. libretexts.orgopenstax.org

The electrophilic carbon of the nitrile group can be attacked by various nucleophiles. openstax.orglumenlearning.com

Hydrolysis : In the presence of acid or base, the nitrile group can be hydrolyzed. lumenlearning.comchemistrysteps.com The reaction typically proceeds first to an amide intermediate, (1-(2-amino-2-oxoethyl)cyclohexyl)carbonitrile, which can then be further hydrolyzed under more forcing conditions to the corresponding carboxylic acid, 1,1-cyclohexanediacetic acid. openstax.org The initial step involves the nucleophilic attack of water (under acidic conditions after protonation of the nitrile nitrogen) or hydroxide (under basic conditions) on the nitrile carbon. lumenlearning.comchemistrysteps.com

Addition of Organometallic Reagents : Reagents like Grignard (RMgX) or organolithium (RLi) compounds can add to the nitrile carbon. The initial reaction forms an imine anion salt, which upon aqueous workup, hydrolyzes to a ketone. libretexts.org

The reduction of the nitrile group is a synthetically important reaction, particularly in the pathway to Gabapentin. google.com

Hydrogenation to Primary Amines : The nitrile group can be reduced to a primary amine, yielding 2-(1-(aminomethyl)cyclohexyl)acetic acid ethyl ester. This transformation is typically achieved through catalytic hydrogenation using catalysts such as Raney Nickel at elevated pressure and temperature. google.com Other reducing agents like lithium aluminum hydride (LiAlH₄) are also effective, proceeding through two successive nucleophilic additions of a hydride ion. libretexts.orgopenstax.org This reduction is a critical step in several patented syntheses of Gabapentin from nitrile-containing intermediates. google.com

| Reaction | Reagents/Catalyst | Product (after workup) | Functional Group Transformation |

| Reduction | H₂, Raney Ni | 2-(1-(aminomethyl)cyclohexyl)acetic acid ethyl ester | Nitrile → Primary Amine |

| Reduction | 1. LiAlH₄, 2. H₂O | 2-(1-(aminomethyl)cyclohexyl)acetic acid ethyl ester | Nitrile → Primary Amine |

| Hydrolysis | H₃O⁺ or OH⁻ (mild) | (1-(2-ethoxy-2-oxoethyl)cyclohexyl)formamide | Nitrile → Amide |

| Addition | 1. R-MgX, 2. H₃O⁺ | Ethyl 2-(1-acylcyclohexyl)acetate | Nitrile → Ketone |

While some nitrile-containing compounds can act as cyanide donors, this reactivity is not characteristic of this compound. This property is typically associated with cyanohydrins or compounds that can readily eliminate cyanide. The structural framework of this compound, with its quaternary α-carbon, does not facilitate such cyanide transfer reactions under normal conditions.

Exploration of Active Methylene (B1212753) Group Reactivity

A defining structural feature of this compound is the absence of an active methylene group. The α-carbon, the carbon atom situated between the nitrile and the ester carbonyl group, is a quaternary carbon. It is bonded to the cyclohexane (B81311) ring, the cyano group, and the acetate's carbonyl carbon, and therefore has no α-hydrogens.

The acidity of α-hydrogens is a prerequisite for the formation of the enolates that serve as nucleophiles in many condensation reactions. msu.edulibretexts.org Since this compound lacks these acidic protons, it cannot form an enolate at this position.

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a base. The reaction is not possible for this compound due to the lack of α-hydrogens needed to form the requisite nucleophilic carbanion. libretexts.org In contrast, a similar compound, ethyl cyanoacetate (B8463686), readily participates in Knoevenagel condensations because its methylene group is flanked by two electron-withdrawing groups (nitrile and ester), making its protons acidic. vulcanchem.com

Michael-type Additions : The Michael reaction is the conjugate addition of a nucleophile, typically an enolate, to an α,β-unsaturated carbonyl compound. libretexts.org As a potential Michael donor, this compound is inactive because it cannot be deprotonated to form the necessary enolate nucleophile. Esters that lack α-hydrogens, such as ethyl benzoate (B1203000) or ethyl formate, are often used as the acceptor components in related reactions like the crossed Claisen condensation, precisely because they cannot act as the nucleophile (donor). msu.edulibretexts.org

Enolization and Carbanion Chemistry

The presence of two electron-withdrawing groups, the cyano (-C≡N) and the ethyl acetate (B1210297) (-CH₂COOCH₂CH₃) moieties, on the same carbon atom significantly influences the acidity of the α-hydrogen. This leads to the ready formation of a resonance-stabilized carbanion upon treatment with a suitable base.

The enolization process involves the deprotonation of the carbon alpha to both the nitrile and the ester groups. The resulting carbanion is stabilized by the delocalization of the negative charge onto the electronegative nitrogen of the nitrile group and the oxygen of the ester carbonyl group. This delocalization can be represented by the following resonance structures:

Resonance Structures of the Carbanion of this compound

The stability of this carbanion makes it a potent nucleophile in various chemical transformations. The reactivity of such α-cyano carbanions is well-established and they can participate in a range of reactions, including alkylations, aldol-type condensations, and Michael additions. The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, is a classic example of the reactivity of carbanions derived from nitriles. wikipedia.orglscollege.ac.inyoutube.com While this compound is not a dinitrile, the principles of carbanion formation and its subsequent nucleophilic attack are analogous.

The choice of base and reaction conditions can influence the regioselectivity of the enolate formation, although in this specific case, there is only one acidic α-hydrogen. The nature of the counter-ion (e.g., Li⁺, Na⁺, K⁺) can also affect the aggregation state and reactivity of the resulting enolate.

Stereochemical Implications of the Cyclohexane Ring System on Reactivity

The cyclohexane ring in this compound is not a planar structure and exists predominantly in a chair conformation to minimize angular and torsional strain. The two substituents at the C1 position, the cyano group and the ethyl acetate group, will occupy axial and equatorial positions.

In a 1,1-disubstituted cyclohexane, the chair conformation will orient the substituents in a way that minimizes steric interactions. The relative steric bulk of the cyano group and the ethyl acetate group will determine the preferred orientation. However, due to the geminal substitution pattern, one group will be axial and the other equatorial in any given chair conformation. A ring flip will interchange these positions.

The reactivity of the enolate formed from this compound will be influenced by the stereochemistry of the cyclohexane ring. The approach of an electrophile to the nucleophilic carbanion will be subject to steric hindrance from the axial and equatorial groups on the cyclohexane ring. For instance, an incoming electrophile might preferentially attack from the less sterically hindered face of the molecule.

Computational studies on the structurally similar molecule gabapentin, which also features a 1,1-disubstituted cyclohexane ring, have shown that both axial and equatorial conformers can exist, with the energy difference between them being relatively small. acs.orgmdpi.comresearchgate.net This suggests that for this compound, both chair conformations may be populated at room temperature, and the stereochemical outcome of a reaction could be dependent on the specific conformer that reacts.

The table below summarizes the key stereochemical considerations for this compound.

| Stereochemical Feature | Description | Implication for Reactivity |

| Chair Conformation | The cyclohexane ring adopts a non-planar chair conformation to minimize strain. | The spatial arrangement of atoms influences the accessibility of the reactive center. |

| Axial and Equatorial Positions | The cyano and ethyl acetate groups occupy axial and equatorial positions. | The steric bulk of the substituents in these positions can direct the approach of incoming reagents. |

| Ring Flip | The cyclohexane ring can undergo a "ring flip" to an alternative chair conformation, interchanging axial and equatorial positions. | The reactivity may proceed through one or both conformers, potentially leading to a mixture of stereoisomeric products. |

| Steric Hindrance | The substituents on the cyclohexane ring create a sterically hindered environment around the reactive carbanion. | The stereochemical outcome of reactions is often controlled by minimizing steric interactions in the transition state. |

Computational and Theoretical Studies of Reaction Energetics and Transition States

Computational studies on related systems, such as gabapentin and the Thorpe reaction, provide a framework for what could be investigated for this compound. acs.orgmdpi.comchemrevlett.com Such studies would typically involve:

Conformational Analysis: Determining the relative energies of the different chair conformations of the molecule to predict the most stable ground-state geometries. This would involve calculating the energetic cost of placing the bulkier group in the axial versus the equatorial position.

Enolization Energetics: Calculating the proton affinity of the α-carbon to quantify its acidity and the stability of the resulting carbanion.

Transition State Searching: Locating the transition state structures for reactions involving the enolate, such as alkylation or condensation. The geometry and energy of the transition state are crucial for understanding the reaction mechanism and predicting the reaction rate.

Reaction Pathway Mapping: Mapping the entire reaction coordinate from reactants to products through the transition state to provide a detailed picture of the energy landscape of the reaction. This can reveal the presence of intermediates and the rate-determining step.

The table below outlines the types of data that could be generated from computational studies on this compound and their significance.

| Computational Data | Significance |

| Relative Conformational Energies | Predicts the most stable ground-state structure and the population of different conformers at a given temperature. |

| Calculated pKa | Quantifies the acidity of the α-hydrogen and the ease of carbanion formation. |

| Transition State Geometries | Provides a snapshot of the molecular structure at the peak of the energy barrier, revealing the nature of bond making and breaking. |

| Activation Energies (ΔG‡) | Determines the theoretical rate of a reaction; a lower activation energy corresponds to a faster reaction. |

| Reaction Enthalpies (ΔH) | Indicates whether a reaction is exothermic or endothermic. |

Synthetic Utility and Derivatization Strategies of Ethyl 2 1 Cyanocyclohexyl Acetate

Application in Pharmaceutical Intermediate Synthesis

The structural features of ethyl 2-(1-cyanocyclohexyl)acetate make it a key precursor in the development of active pharmaceutical ingredients (APIs) and for the study of their related impurities.

Precursor Role in Gabapentin (B195806) and Gabalactam Synthesis

This compound is a recognized intermediate in several synthetic routes to Gabapentin, a widely used anticonvulsant and analgesic. simsonpharma.comsimsonpharma.com One established method involves the catalytic hydrogenation of the nitrile group in this compound. This reaction, typically performed using catalysts like Raney Nickel under pressure, leads to the reductive cyclization of the molecule. google.com In this process, the nitrile is reduced to a primary amine, which then intramolecularly attacks the ester carbonyl, resulting in the formation of 2-azaspiro[4.5]decan-3-one, commonly known as Gabalactam. google.com

Gabalactam is a crucial lactam intermediate that can be subsequently hydrolyzed under acidic conditions to open the ring and yield Gabapentin. google.com This multi-step synthesis highlights the utility of this compound in constructing the core structure of Gabapentin.

Table 1: Synthesis of Gabalactam from this compound Derivative

| Precursor | Catalyst | Conditions | Product | Reference |

|---|

Note: The table describes the hydrogenation of a related precursor, 1-cyanocyclohexaneacetonitrile, to illustrate the cyclization step that forms Gabalactam. This compound undergoes a similar reductive cyclization.

Utility in Pharmaceutical Impurity Synthesis Research

In the field of pharmaceutical analysis, the synthesis of potential impurities is critical for developing and validating analytical methods to ensure the purity and safety of drug substances. This compound serves as a vital starting material for the intentional synthesis of known Gabapentin impurities. e-journals.in

Specifically, it is a key intermediate for producing Gabapentin Impurity B, which is 2-(1-cyanocyclohexyl)acetic acid. e-journals.in The synthesis of this impurity can be achieved through the simple ester hydrolysis of this compound. Furthermore, this impurity can be converted to Impurity E, 1-(carboxymethyl)cyclohexanecarboxylic acid, via acid hydrolysis of the nitrile group. e-journals.in Access to these impurity standards is essential for quality control in the manufacturing of Gabapentin.

Contribution to Heterocyclic Compound Synthesis

The reactivity of the nitrile and ester groups in this compound provides a platform for the construction of various heterocyclic systems, particularly those containing nitrogen.

Cyclization Reactions Involving the Nitrile and Ester Moieties

The dual functionality of this compound allows for intramolecular cyclization reactions that engage both the nitrile and ester groups. The most prominent example is the reductive cyclization used in the synthesis of Gabalactam. google.com During this transformation, the nitrile group is chemically reduced to a primary amine, which acts as an internal nucleophile. This amine readily attacks the electrophilic carbonyl carbon of the ester group, leading to the formation of a stable, five-membered lactam ring fused to the cyclohexane (B81311) backbone in a spiro arrangement. This type of reaction is a powerful strategy for building complex cyclic structures from linear precursors.

Formation of Nitrogen-Containing Heterocycles

The synthesis of Gabalactam from this compound is a prime example of its utility in forming nitrogen-containing heterocycles. google.com Lactams are a significant class of cyclic amides present in the core structure of many biologically active compounds. The ability to efficiently construct the 2-azaspiro[4.5]decan-3-one ring system demonstrates the value of this starting material in medicinal chemistry programs aimed at developing new therapeutics. nih.govdocumentsdelivered.comthieme-connect.de The general reactivity of the cyano-ester functionality is a cornerstone for creating a variety of heterocycles. researchgate.net

Synthesis of Fused-Ring Systems

While the direct synthesis of Gabalactam results in a spiro-fused system, the underlying reactivity of related cyanoacetate (B8463686) compounds is instrumental in building other types of fused-ring systems. For instance, the Guareschi reaction, which condenses cyclohexanone (B45756) with alkyl cyanoacetate in the presence of ammonia, produces 2,4-dioxo-3-aza-spiro[5.5]undecane-1,5-dicarbonitrile. googleapis.com Although this reaction does not start directly with this compound, it illustrates how the core structural components can be utilized to create complex fused heterocyclic frameworks. Modern synthetic methods, such as transition-metal-catalyzed "cut-and-sew" reactions, offer advanced strategies for constructing diverse fused and bridged ring systems from cyclic precursors, indicating potential future applications for derivatives of this compound in creating novel polycyclic architectures. nih.gov

Derivatization for Advanced Chemical Structures

The strategic location of the cyano and ethyl acetate (B1210297) groups on a quaternary carbon of a cyclohexane ring makes this compound a versatile starting material for the synthesis of more complex molecules. Through targeted derivatization, these functional groups can be modified or used as handles to construct intricate carbocyclic and heterocyclic systems.

Functional Group Interconversions and Modifications

The chemical reactivity of the nitrile and ester functionalities in this compound allows for a variety of transformations into other valuable chemical moieties. These interconversions are fundamental in multistep synthetic sequences, enabling the introduction of new functionalities and the construction of diverse molecular architectures.

The nitrile group can undergo a range of reactions. For instance, it can be reduced to a primary amine (aminomethyl group), which serves as a key building block for the synthesis of amides, sulfonamides, and other nitrogen-containing compounds. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride or through catalytic hydrogenation. vanderbilt.edu Conversely, hydrolysis of the nitrile, under either acidic or basic conditions, can yield a carboxylic acid or a primary amide, respectively, providing further opportunities for derivatization.

The ethyl ester group is also amenable to several transformations. Saponification, the hydrolysis of the ester under basic conditions, yields the corresponding carboxylate salt, which upon acidification provides the carboxylic acid. This carboxylic acid can then be converted into a variety of other functional groups, such as acid chlorides, amides, or other esters. Alternatively, the ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

The following table summarizes some of the key functional group interconversions starting from this compound:

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| Nitrile | H₂, Catalyst (e.g., PtO₂) or LiAlH₄ | Primary Amine |

| Nitrile | H₃O⁺, Δ | Carboxylic Acid |

| Nitrile | H₂O₂, OH⁻ | Primary Amide |

| Ethyl Ester | 1. NaOH, H₂O/EtOH 2. H₃O⁺ | Carboxylic Acid |

| Ethyl Ester | LiAlH₄, Et₂O | Primary Alcohol |

These transformations highlight the utility of this compound as a scaffold for introducing a wide array of functional groups, thereby enabling the synthesis of diverse and complex target molecules.

Construction of Complex Carbocycles

The inherent structure of this compound, featuring a cyclohexane ring with two reactive functional groups, provides a valuable platform for the construction of more elaborate carbocyclic systems. These strategies often involve intramolecular reactions, where the existing ring serves as a template to build new rings, leading to spirocyclic, fused, or bridged polycyclic frameworks.

One common approach involves the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester. To utilize this reaction, the nitrile group of this compound would first need to be converted to an ester. The resulting diester can then undergo cyclization to form a new five- or six-membered ring fused to the original cyclohexane ring.

Another strategy could involve the Thorpe-Ziegler reaction, which is the intramolecular cyclization of a dinitrile to form an enaminonitrile, which can then be hydrolyzed to a cyclic ketone. This would require the conversion of the ethyl acetate group into a cyanomethyl group.

Furthermore, the functional groups can be modified to participate in various cycloaddition reactions. For example, the nitrile group can be converted to an azide, which can then undergo a [3+2] cycloaddition with an alkyne to form a triazole ring fused to the cyclohexane core.

The following table outlines potential strategies for constructing complex carbocycles from this compound derivatives:

| Reaction Type | Required Modification of this compound | Resulting Carbocyclic Structure |

| Dieckmann Condensation | Conversion of nitrile to an ester | Fused β-keto ester |

| Thorpe-Ziegler Reaction | Conversion of ester to a cyanomethyl group | Fused cyclic ketone |

| Intramolecular Aldol Condensation | Conversion of nitrile and ester to appropriate carbonyl and enolate precursors | Fused or bridged bicyclic systems |

| Ring-Closing Metathesis (RCM) | Introduction of two terminal alkene chains | Unsaturated spirocyclic or fused rings |

Role in Agrochemical and Fine Chemical Synthesis Research

This compound and its derivatives are valuable intermediates in the research and development of new agrochemicals and fine chemicals. researchgate.net The unique combination of a cyano group and an ester group on a cyclohexane scaffold provides a versatile platform for the synthesis of a wide range of biologically active molecules.

In the field of agrochemicals, research has focused on incorporating the 1-cyanocyclohexyl moiety into novel pesticides and herbicides. The lipophilic nature of the cyclohexane ring can enhance the penetration of the active ingredient through the waxy cuticles of plants or the exoskeletons of insects. The cyano and ester groups offer convenient handles for further chemical modification to optimize biological activity, selectivity, and environmental persistence. For instance, derivatives of this compound may be explored as precursors to compounds that exhibit insecticidal, fungicidal, or herbicidal properties. researchgate.net

In the realm of fine chemical synthesis, this compound serves as a key building block for the production of specialty chemicals with specific functionalities. For example, it is a known intermediate in the synthesis of Gabapentin, an anticonvulsant drug. simsonpharma.com The synthesis of Gabapentin from this starting material typically involves the reduction of the nitrile group to a primary amine, followed by hydrolysis of the ester to a carboxylic acid, and subsequent intramolecular cyclization to form the final γ-aminobutyric acid analogue.

The versatility of this compound is further demonstrated by its use in the synthesis of other complex molecules, such as ligands for dopamine (B1211576) receptors. google.com The synthesis of these molecules often involves a series of transformations of the cyano and ester groups to introduce the necessary pharmacophores for receptor binding. google.com

The following table highlights some of the research applications of this compound in these fields:

| Field | Application | Key Transformations |

| Agrochemicals | Synthesis of potential pesticides and herbicides | Modification of cyano and ester groups to introduce toxophores |

| Fine Chemicals | Intermediate for Gabapentin synthesis | Reduction of nitrile, hydrolysis of ester, cyclization |

| Medicinal Chemistry | Precursor for dopamine receptor ligands | Functional group interconversions to create specific binding moieties |

The continued exploration of the synthetic utility of this compound is expected to lead to the discovery of new and improved agrochemicals and fine chemicals with a wide range of applications.

Enantioselective Synthesis and Stereochemical Aspects of Ethyl 2 1 Cyanocyclohexyl Acetate and Its Derivatives

Chiral Auxiliary Approaches in Stereoselective Synthesis

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.orgnumberanalytics.com For a molecule like Ethyl 2-(1-cyanocyclohexyl)acetate, a chiral auxiliary could be appended to a precursor to control the formation of the chiral center at the cyclohexyl ring.

One common strategy involves the use of cyclohexyl-based chiral auxiliaries, which have proven effective in achieving high diastereofacial selectivity in various carbon-carbon bond-forming reactions. sigmaaldrich.com For instance, a chiral alcohol, such as a derivative of menthol (B31143) or trans-2-phenyl-1-cyclohexanol, could be esterified with a cyanoacetic acid derivative. wikipedia.orgsigmaaldrich.com The resulting chiral enolate, upon reaction with a cyclohexyl electrophile, would exhibit a facial bias due to the steric hindrance imposed by the auxiliary, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary would then yield the enantiomerically enriched product. The efficiency of such approaches often depends on the specific auxiliary, the reaction conditions, and the nature of the substrates.

A representative, albeit generalized, example of diastereoselectivity achieved using cyclohexyl-based auxiliaries in alkylation reactions is presented below.

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (dr) |

| (-)-8-Phenylmenthol | Benzyl bromide | 94:6 |

| (-)-trans-2-Phenyl-1-cyclohexanol | Glyoxylate | 10:1 |

This table illustrates typical diastereoselectivities achieved with cyclohexyl-based chiral auxiliaries in reactions analogous to the potential synthesis of this compound derivatives. Data is sourced from studies on similar chemical transformations. wikipedia.orgsigmaaldrich.com

Asymmetric Catalysis in Directed Transformations

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of this compound, several catalytic strategies could be envisioned.

One prominent method is phase-transfer catalysis (PTC). A chiral phase-transfer catalyst can facilitate the alkylation of ethyl cyanoacetate (B8463686) with a cyclohexyl halide. organic-chemistry.orgresearchgate.net The catalyst, typically a chiral ammonium (B1175870) salt, forms a tight ion pair with the enolate of the cyanoacetate, creating a chiral environment that directs the approach of the electrophile, leading to an enantioselective reaction. This method has been successfully applied to the synthesis of various α,α-disubstituted α-cyanoacetates with high enantioselectivity. organic-chemistry.org

Another powerful technique is organocatalysis, where a small organic molecule acts as the catalyst. For instance, a chiral amine catalyst could be used in the α-alkylation of aldehydes, a transformation that could be adapted for precursors to the target molecule. rsc.org Furthermore, N-heterocyclic carbenes (NHCs) have emerged as versatile catalysts for a range of asymmetric transformations, including the synthesis of β-cyano carboxylic esters. nih.gov

The following table summarizes representative results for the asymmetric alkylation of cyanoacetate derivatives using chiral phase-transfer catalysts.

| Catalyst Type | Alkylating Agent | Enantiomeric Excess (ee) |

| Chiral Quaternary Ammonium Salt | Benzyl Bromide | up to 99% |

| Chiral Quaternary Ammonium Salt | Allyl Bromide | up to 98% |

This table showcases the high levels of enantioselectivity achievable in the asymmetric alkylation of cyanoacetates using chiral phase-transfer catalysis, a method applicable to the synthesis of this compound. Data is based on findings from related studies. organic-chemistry.org

Diastereoselective Control in Compound-Mediated Reactions

When a molecule already contains a chiral center, it can influence the stereochemical outcome of a subsequent reaction that creates a second stereocenter. This phenomenon, known as diastereoselective control, is crucial in the synthesis of complex molecules with multiple stereocenters.

In the context of derivatives of this compound, if the chiral center at the 1-position of the cyclohexyl ring is already established, any further modification to the molecule could proceed with a degree of diastereoselectivity. For example, if the ester group were to be transformed into a more complex side chain, the existing stereocenter would likely direct the approach of reagents, favoring the formation of one diastereomer over the other.

Domino reactions, such as Michael-aldol cascades, are powerful methods for constructing complex cyclic systems with high diastereoselectivity. nih.govnih.gov For instance, the reaction of a β-keto ester with a trisubstituted Michael acceptor can lead to highly functionalized cyclohexanones with multiple contiguous stereocenters. nih.gov The stereochemical outcome of these reactions is often governed by the formation of the most stable transition state, which minimizes steric interactions. d-nb.info

The table below illustrates the diastereoselectivity observed in a cascade double Michael reaction for the synthesis of highly substituted cyclohexanones.

| Reactant 1 | Reactant 2 | Diastereomeric Ratio (dr) |

| Curcumin analog | Arylidenemalonate | >95:5 |

| p-Anisylcurcumin | p-Tolylidenemalonate | >95:5 |

This table provides examples of the high diastereoselectivity achieved in the synthesis of functionalized cyclohexanones through cascade reactions, a principle that could be applied to derivatives of this compound. Data is sourced from studies on curcumin-based reactions. nih.govd-nb.info

Resolution Techniques for Chiral Intermediates

When an enantioselective synthesis is not feasible or provides a product with insufficient enantiomeric purity, resolution techniques can be employed to separate a racemic mixture into its constituent enantiomers. rsc.org

Enzymatic resolution is a widely used method that takes advantage of the high stereoselectivity of enzymes. catalysis.blog For a racemic mixture of this compound, a lipase (B570770) could be used to selectively hydrolyze the ester group of one enantiomer, leaving the other enantiomer unreacted. nih.gov The resulting carboxylic acid and the unreacted ester can then be easily separated. Similarly, enzymatic transesterification can be used to resolve racemic α,α-disubstituted cyclic hydroxy nitriles. acs.org Nitrilases and nitrile hydratases also offer routes for the kinetic resolution of racemic nitriles. nih.gov

Another common method is the formation of diastereomeric salts. By reacting the racemic carboxylic acid (obtained from the hydrolysis of the ester) with a chiral amine, a pair of diastereomeric salts is formed. These salts have different physical properties, such as solubility, allowing for their separation by crystallization. Subsequent acidification of the separated diastereomeric salts would then yield the individual enantiomers of the carboxylic acid.

The following table presents a generalized overview of the outcomes of enzymatic kinetic resolution.

| Enzyme | Substrate Type | Outcome |

| Lipase | Racemic Ester | Enantioselective hydrolysis or acylation |

| Nitrilase | Racemic Nitrile | Enantioselective hydrolysis to a carboxylic acid |

| Amidase | Racemic Amide | Enantioselective hydrolysis to a carboxylic acid |

This table outlines the general principles of enzymatic resolution for different classes of compounds, which are applicable to the resolution of this compound or its derivatives. rsc.orgnih.gov

Impact of Stereochemistry on Subsequent Reaction Pathways

The stereochemistry of a chiral molecule profoundly influences the course of its subsequent reactions. lumenlearning.com The spatial arrangement of substituents around the chiral center can dictate the accessibility of reactive sites and the stereochemical outcome of transformations.

For an enantiomerically pure derivative of this compound, the stereochemistry at the chiral center would direct the approach of reagents in subsequent reactions. For example, reduction of the nitrile group to an amine would likely proceed with a degree of facial selectivity, leading to a diastereomerically enriched product. Similarly, reactions involving the ester functionality, such as enolate formation and subsequent alkylation, would be influenced by the existing stereocenter.

The stereochemical information encoded in the starting material is transferred to the product, a fundamental principle in asymmetric synthesis. lumenlearning.com Understanding these stereochemical relationships is critical for the rational design of synthetic routes to complex, biologically active molecules where the precise three-dimensional structure is paramount for function. For instance, in hydride reductions of substituted cyclohexyl systems, the stereochemical outcome is highly dependent on the steric environment around the reactive center. acs.org

Advanced Analytical Methodologies for Research on Ethyl 2 1 Cyanocyclohexyl Acetate

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is indispensable for probing the molecular structure of Ethyl 2-(1-cyanocyclohexyl)acetate and tracking its formation during chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound. Both ¹H NMR and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms within the molecule.

In the ¹H NMR spectrum, specific proton signals correspond to the different hydrogen environments in the molecule. For instance, the ethyl group will exhibit a characteristic triplet and quartet pattern, while the protons on the cyclohexane (B81311) ring and the methylene (B1212753) group adjacent to the cyano and ester functionalities will have distinct chemical shifts and multiplicities.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. docbrown.info The spectrum of a related compound, ethyl ethanoate, shows distinct peaks for the carbonyl carbon, the O-CH₂ carbon, the methyl carbon of the ethyl group, and the acetyl carbon. docbrown.info Similarly, for this compound, unique signals would be expected for the carbonyl carbon of the ester, the carbon of the cyano group, the carbons of the ethyl group, and the distinct carbons within the cyclohexyl ring. The chemical shifts of these carbon atoms are influenced by their local electronic environment, with carbons attached to electronegative atoms like oxygen and nitrogen appearing at higher chemical shifts. docbrown.info Solvents such as deuterated chloroform (B151607) (CDCl₃) are commonly used for NMR analysis. docbrown.info

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₂- (cyclohexyl) | 1.2 - 1.8 (m) | 25 - 40 |

| -CH₂- (acetate) | 2.5 - 2.8 (s) | 40 - 50 |

| -O-CH₂- (ethyl) | 4.1 - 4.3 (q) | 60 - 65 |

| -CH₃ (ethyl) | 1.2 - 1.4 (t) | 10 - 15 |

| Quaternary C (cyclohexyl) | - | 40 - 50 |

| -C≡N | - | 115 - 125 |

| C=O (ester) | - | 165 - 175 |

Note: These are predicted values and may vary based on experimental conditions.

Mass Spectrometry (MS) Applications in Organic Synthesis

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. It is also instrumental in identifying reaction byproducts and impurities. In the context of organic synthesis, MS can confirm the successful formation of the target molecule by detecting its molecular ion peak.

For this compound (C₁₁H₁₇NO₂), the expected molecular weight is approximately 195.26 g/mol . simsonpharma.comsimsonpharma.com Electron ionization (EI) is a common method used in MS, and the resulting mass spectrum of a related compound, ethyl cyanoacetate (B8463686), shows characteristic fragmentation patterns that can be used for structural confirmation. nist.gov Gas chromatography-mass spectrometry (GC-MS) is a powerful combination that separates components of a mixture before they are introduced into the mass spectrometer, allowing for the identification of individual compounds. jmaterenvironsci.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds within the molecule.

Key characteristic absorption bands expected in the IR spectrum of this compound include:

C≡N stretch: A sharp, medium-intensity band around 2250-2200 cm⁻¹, indicative of the nitrile group.

C=O stretch: A strong, sharp band in the region of 1750-1735 cm⁻¹, characteristic of the carbonyl group in an aliphatic ester. orgchemboulder.com

C-O stretch: One or more bands in the 1300-1000 cm⁻¹ region, corresponding to the C-O single bonds of the ester group. orgchemboulder.com

C-H stretch: Bands in the 3000-2850 cm⁻¹ range due to the stretching vibrations of the C-H bonds in the cyclohexane and ethyl groups. docbrown.info

The absence of a broad O-H stretching band around 3300-2500 cm⁻¹ would confirm the absence of carboxylic acid or alcohol impurities. docbrown.infolibretexts.orglibretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| Nitrile (C≡N) | 2250 - 2200 | Medium, Sharp |

| Ester Carbonyl (C=O) | 1750 - 1735 | Strong, Sharp |

| Ester (C-O) | 1300 - 1000 | Medium to Strong |

| Alkane (C-H) | 3000 - 2850 | Medium to Strong |

Chromatographic Separation and Purity Assessment in Research

Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purification and purity assessment of this compound. Reversed-phase HPLC, utilizing a C18 column, is a common approach. rsc.org

In a typical setup, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) is used. rsc.orgsielc.com A gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of the target compound from any starting materials or byproducts. rsc.org Detection is often carried out using a UV detector. The purity of the compound can be determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. rsc.org

Gas Chromatography (GC)

Gas Chromatography (GC) is another valuable technique for analyzing the purity of this compound, particularly for volatile and thermally stable compounds. molbase.com In GC, the sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). Separation is based on the differential partitioning of the components between the mobile phase and a stationary phase coated on the column walls. wpmucdn.com

The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. The purity is determined by the relative area of the peak corresponding to this compound. GC can be effectively coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. jmaterenvironsci.com

Other Advanced Characterization Techniques in Chemical Research

Beyond routine spectroscopic and chromatographic methods, a deeper understanding of the physicochemical properties of this compound can be achieved through more specialized analytical techniques. These methods provide critical information on the solid-state structure and electrochemical properties of the molecule.

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org This technique is invaluable for elucidating the conformation of the cyclohexyl ring, the spatial orientation of the cyano and acetate (B1210297) groups, and the intermolecular interactions that dictate the crystal packing. Such information is crucial for understanding the physical properties of the solid material, such as its melting point and solubility, and for computational modeling studies.

While specific crystallographic data for this compound is not widely published, the analysis of related compounds, such as cyclohexadienyl derivatives and other cyano-containing molecules, provides a framework for the expected outcomes of such a study. mdpi.com A typical X-ray crystallographic analysis would yield a set of unit cell parameters (a, b, c, α, β, γ) and the space group, which describe the fundamental repeating unit of the crystal lattice. For instance, a related cyclohexadienyl iron complex was crystallized and its structure determined, showcasing the capability of this technique to handle complex cyclohexyl-containing molecules. mdpi.com

Table 1: Representative Crystallographic Data for a Substituted Cyclohexane Derivative (Illustrative)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1324.5 |

| Z | 4 |

Note: This data is illustrative for a hypothetical substituted cyclohexane derivative and is intended to represent the type of information obtained from an X-ray crystallography experiment.

The process involves growing a single crystal of the compound, which can be a challenging step. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and a detailed molecular model can be built. wikipedia.org

Electro-analytical techniques, such as cyclic voltammetry, can provide insights into the redox properties of this compound. The nitrile group, in principle, can be electrochemically active, and its reduction or oxidation potential can be determined. These studies are typically performed using a three-electrode system, with a working electrode (e.g., glassy carbon), a reference electrode, and a counter electrode. acs.orgnih.gov The resulting voltammogram would reveal the potentials at which electron transfer processes occur, offering information about the molecule's electronic structure. The electrochemical behavior of aliphatic nitriles has been a subject of study, with research indicating that the toxicity of some nitriles may be related to the metabolic release of cyanide. nih.govnih.gov

Quantitative Analytical Approaches in Process Research

In the context of chemical process research and development, quantitative analytical methods are essential for monitoring reaction progress, determining product yield and purity, and identifying impurities. For this compound, which is an intermediate in a multi-step synthesis, robust quantitative methods are critical for process optimization and control.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of non-volatile organic compounds like this compound. nih.govresearchgate.netnih.govtsijournals.comjclmm.com Given that the target compound lacks a strong chromophore for UV detection, derivatization may be necessary to enhance sensitivity. However, for process monitoring where concentrations are relatively high, detection at low wavelengths (e.g., ~210 nm) might be feasible.

A typical quantitative HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. tsijournals.com The method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ) as per ICH guidelines.

Table 2: Representative HPLC Method Parameters for Quantitative Analysis of a Gabapentin (B195806) Intermediate (Illustrative)

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Retention Time | ~5.8 min |

Note: This data is illustrative and based on methods developed for related compounds. The actual parameters would need to be optimized for this compound.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for quantitative analysis, particularly for volatile impurities that may be present in the reaction mixture. e3s-conferences.orgdtic.mil For this compound, GC can be used to monitor the disappearance of starting materials and the formation of the product. The use of an internal standard is a common practice in quantitative GC to improve accuracy and precision. e3s-conferences.org

Future Research Directions and Emerging Trends

Sustainable and Green Chemistry Approaches in Synthetic Routes

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. For the synthesis of ethyl 2-(1-cyanocyclohexyl)acetate, future research will likely focus on developing more sustainable and eco-friendly methods.

One promising area is the use of greener solvents. Ethyl acetate (B1210297), a component of the target molecule's name, is itself considered a green solvent due to its low environmental impact. iolcp.com Research into synthetic routes that utilize such benign solvents can significantly reduce the environmental footprint of the production process. iolcp.com Traditional synthesis methods for related compounds, like ethyl cyanoacetate (B8463686), often involve multiple steps and the use of potentially hazardous reagents. orgsyn.orgresearchgate.net Future synthetic strategies for this compound could explore enzymatic and catalytic processes to improve efficiency and reduce waste. marketresearchintellect.com Advances in catalyst technology, such as the use of heteropoly acids, have already shown promise in the synthesis of ethyl cyanoacetate and could be adapted for its cyclohexyl derivative. researchgate.net

Moreover, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reactor, can further enhance the sustainability of producing this compound. This approach minimizes the need for purification of intermediates, thereby reducing solvent usage and waste generation. nih.gov

Automation and High-Throughput Experimentation in Compound Discovery and Optimization

The discovery and optimization of chemical compounds and their synthetic routes are being revolutionized by automation and high-throughput experimentation (HTE). These technologies enable the rapid screening of numerous reaction conditions and substrates, significantly accelerating research and development.

For this compound and its derivatives, HTE can be employed to quickly identify optimal catalysts, solvents, and reaction parameters for its synthesis. For instance, high-throughput screening methods have been successfully developed for determining the substrate scope of nitrilases, enzymes that can hydrolyze nitriles to carboxylic acids. rsc.orgrsc.org Such screening assays, which can be colorimetric or based on other analytical techniques, allow for the rapid evaluation of large libraries of enzymes or potential catalysts. nih.govresearchgate.netnih.gov

The application of HTE is not limited to synthesis. It can also be used to screen for novel applications of this compound and related compounds. By testing the compound against a wide range of biological targets or in various material formulations, new functionalities and uses can be discovered in a fraction of the time required by traditional methods.

Computational Chemistry and Molecular Modeling for Reaction Design and Mechanism Elucidation

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, providing deep insights into molecular structures, properties, and reaction mechanisms. nih.gov These techniques are expected to play a crucial role in the future development of synthetic routes and applications for this compound.

Molecular modeling can be used to predict the reactivity of the starting materials and intermediates involved in the synthesis of this compound. By simulating reaction pathways, researchers can identify the most energetically favorable routes, predict potential byproducts, and design more efficient and selective syntheses. nih.govmdpi.com For example, in silico studies can help in understanding the role of catalysts and solvents in the reaction, guiding the selection of optimal conditions.

Furthermore, molecular docking and molecular dynamics simulations can be employed to explore the potential biological activities of this compound and its derivatives. nih.gov By modeling the interaction of these compounds with biological macromolecules, such as proteins and nucleic acids, it is possible to predict their potential as therapeutic agents. mdpi.com This in silico screening can prioritize compounds for further experimental testing, saving time and resources. tum.de

Novel Applications in Materials Science and Specialized Chemical Production

While this compound is primarily known as a chemical intermediate, future research is likely to uncover novel applications in materials science and the production of specialized chemicals. molbase.com The unique combination of a nitrile group, an ester, and a cyclohexyl ring provides a versatile platform for the synthesis of a wide array of functional molecules.

The cyanoacetate group is a well-established building block in organic synthesis, particularly in Knoevenagel condensation reactions, which are used to produce a variety of fine chemicals and intermediates. marketresearchintellect.com This reactivity can be exploited to synthesize novel polymers and resins with tailored properties. For example, cyanoacetic acid derivatives are used in the production of specialty coatings, adhesives, and high-performance materials. marketresearchintellect.com Research into the polymerization of this compound or its derivatives could lead to the development of new materials with enhanced thermal stability, mechanical strength, or optical properties.

In the realm of specialized chemicals, the structural motifs present in this compound make it a valuable precursor for the synthesis of complex molecules. For instance, cyanoacetylated bisindoles have been used to create novel cycloheptadiindoles and indolocarbazoles, which are of interest for their potential biological activities. nih.gov Similarly, the core structure of this compound could be modified to produce a variety of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals. wikipedia.org The exploration of such synthetic transformations will undoubtedly open up new avenues for the application of this versatile compound.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 2-(1-cyanocyclohexyl)acetate in academic research?

- Methodological Answer : this compound is typically synthesized via cyclization or esterification reactions. A key route involves the condensation of cyclohexanone derivatives with cyanoacetate esters under basic or acidic catalysis. For example, the compound is structurally related to gabapentin intermediates, where cyclohexylidene precursors are functionalized with cyano and ester groups . Researchers should optimize reaction conditions (e.g., solvent, temperature, catalyst) to minimize side products. Purity is confirmed via techniques like HPLC or GC-MS (see advanced questions for analytical details).

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the molecular structure, particularly the cyclohexyl, cyano, and ester moieties. For example, the cyclohexyl protons show distinct splitting patterns in ¹H NMR, while the ester carbonyl appears near 170 ppm in ¹³C NMR.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Peaks for C≡N (~2240 cm⁻¹) and ester C=O (~1740 cm⁻¹) are diagnostic .

- Chromatography : GC-MS or LC-MS is used to assess purity and identify impurities. Retention indices and mass spectra are compared against standards .

Advanced Questions

Q. How can researchers resolve contradictions in crystallographic data during structural determination of this compound?

- Methodological Answer : Contradictions in crystallographic data (e.g., inconsistent bond lengths, thermal parameters) may arise from twinning, disorder, or poor data quality. Strategies include:

- Refinement Tools : Use SHELXL for small-molecule refinement, leveraging its robust algorithms for handling twinned data and disorder. SHELXL’s parameter constraints (e.g., DFIX, ISOR) stabilize refinement .

- Validation Metrics : Cross-check using R-factor convergence, Hirshfeld tests, and ADDSYM (to detect missed symmetry).

- Complementary Data : Validate against spectroscopic data (e.g., NMR) or computational models (DFT-optimized geometries). For example, if X-ray data suggests planar geometry for the cyclohexane ring, compare with NMR coupling constants to confirm chair conformations .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

- Methodological Answer :

- Stepwise Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation. For example, monitor the disappearance of cyclohexanone starting material (IR carbonyl peak at ~1715 cm⁻¹) during condensation.

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., p-TsOH, ZnCl₂) for esterification steps. Polar aprotic solvents (e.g., DMF, THF) often enhance reactivity.

- Workup Optimization : Liquid-liquid extraction (e.g., ethyl acetate/water) efficiently isolates the product. For scale-up, fractional distillation or recrystallization improves purity. Yields >70% are achievable with rigorous exclusion of moisture .

Q. How can stereochemical ambiguities in this compound be resolved experimentally?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction definitively assigns stereochemistry. For example, the cyclohexane ring’s chair conformation and substituent orientations (axial/equatorial) are resolved via SHELXT-generated electron density maps .

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC to separate enantiomers.

- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with DFT-simulated spectra to confirm absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.